molecular formula C10H9N3O3 B8448916 5-(2'-Methylimdazol-1-yl)-2-nitrophenol

5-(2'-Methylimdazol-1-yl)-2-nitrophenol

Cat. No.: B8448916
M. Wt: 219.20 g/mol
InChI Key: HGNLQVGPAIXQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2'-Methylimdazol-1-yl)-2-nitrophenol is a useful research compound. Its molecular formula is C10H9N3O3 and its molecular weight is 219.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

5-(2-methylimidazol-1-yl)-2-nitrophenol

InChI

InChI=1S/C10H9N3O3/c1-7-11-4-5-12(7)8-2-3-9(13(15)16)10(14)6-8/h2-6,14H,1H3

InChI Key

HGNLQVGPAIXQAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-fluoro-2-nitrophenol (2.03 g) and 2-methylimidazole (2.14 g) in CH3CN (50 mL) was stirred at reflux under N2 for 16 h. The solvent was removed and the residue was purified by chromatography on silica gel with 0-10% MeOH in CH2Cl2 to give 2.21 g of 5-(2′-methylimdazol-1-yl)-2-nitrophenol. ESI mass spectrum z (rel. intensity) 220.1 (M+H, 100).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.